molecular formula C12H20O3 B13752343 1-Propene, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- CAS No. 2565-21-1

1-Propene, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-

Cat. No.: B13752343
CAS No.: 2565-21-1
M. Wt: 212.28 g/mol
InChI Key: BXZCTALFGYLMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]trispropene is an organic compound with the molecular formula C12H20O3. It is a colorless to pale yellow liquid that is soluble in common organic solvents. This compound is known for its stability under dry conditions but may decompose when exposed to light, moisture, or high temperatures .

Preparation Methods

3,3’,3’‘-[1,2,3-Propanetriyltris(oxy)]trispropene can be synthesized through the reaction of 3,3’,3’'-tribromopropylpropanetriol with triethyl ether . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the substitution of bromine atoms with ether groups. The reaction conditions include maintaining a controlled temperature and ensuring anhydrous conditions to prevent hydrolysis.

Chemical Reactions Analysis

3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]trispropene undergoes various chemical reactions, including:

Scientific Research Applications

3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]trispropene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]trispropene involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and cellular transport processes .

Comparison with Similar Compounds

3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]trispropene can be compared with similar compounds such as:

The uniqueness of 3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]trispropene lies in its ability to undergo a wide range of chemical reactions and its versatility in various scientific and industrial applications.

Properties

IUPAC Name

1,2,3-tris(prop-2-enoxy)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-4-7-13-10-12(15-9-6-3)11-14-8-5-2/h4-6,12H,1-3,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZCTALFGYLMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(COCC=C)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062525
Record name 1-Propene, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2565-21-1
Record name 3,3′,3′′-[1,2,3-Propanetriyltris(oxy)]tris[1-propene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2565-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',3''-(1,2,3-Propanetriyltris(oxy))trispropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propene, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',3''-[1,2,3-propanetriyltris(oxy)]trispropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3',3''-(1,2,3-PROPANETRIYLTRIS(OXY))TRISPROPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6GGC35VGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.